

S-Methylmethionine: A Secondary but Significant Methyl Donor in Cellular Metabolism

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Abstract

S-adenosylmethionine (SAM) is widely recognized as the universal methyl donor in cellular metabolism, participating in the methylation of a vast array of substrates including DNA, RNA, proteins, and lipids.[1][2] However, another endogenous sulfonium compound, S-methylmethionine (SMM), also plays a crucial, albeit more specialized, role as a methyl donor. Primarily known for its abundance in plants, where it is involved in sulfur transport and methionine homeostasis, SMM and its associated enzymatic machinery are also present in mammals, contributing to one-carbon metabolism through the remethylation of homocysteine.[3][4] This technical guide provides a comprehensive overview of SMM's role as a methyl donor, detailing the core biochemical pathways, the enzymes involved, and a comparison with SAM. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathways to serve as a resource for researchers in cellular metabolism and drug development.

Introduction to S-Methylmethionine (SMM)

S-methylmethionine, sometimes referred to as **vitamin U**, is a derivative of the amino acid methionine.[5] It is biosynthesized from L-methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase (MMT).[5] While exceptionally abundant in plants, where it can be more plentiful than methionine itself, SMM is also found in animal tissues, albeit at lower concentrations.[5][6] Its primary recognized function in cellular metabolism is to donate

a methyl group to homocysteine (Hcy), thereby regenerating two molecules of methionine.^[7] This reaction is a part of the SMM cycle and contributes to the overall balance of one-carbon metabolism.

Biochemical Pathways Involving SMM

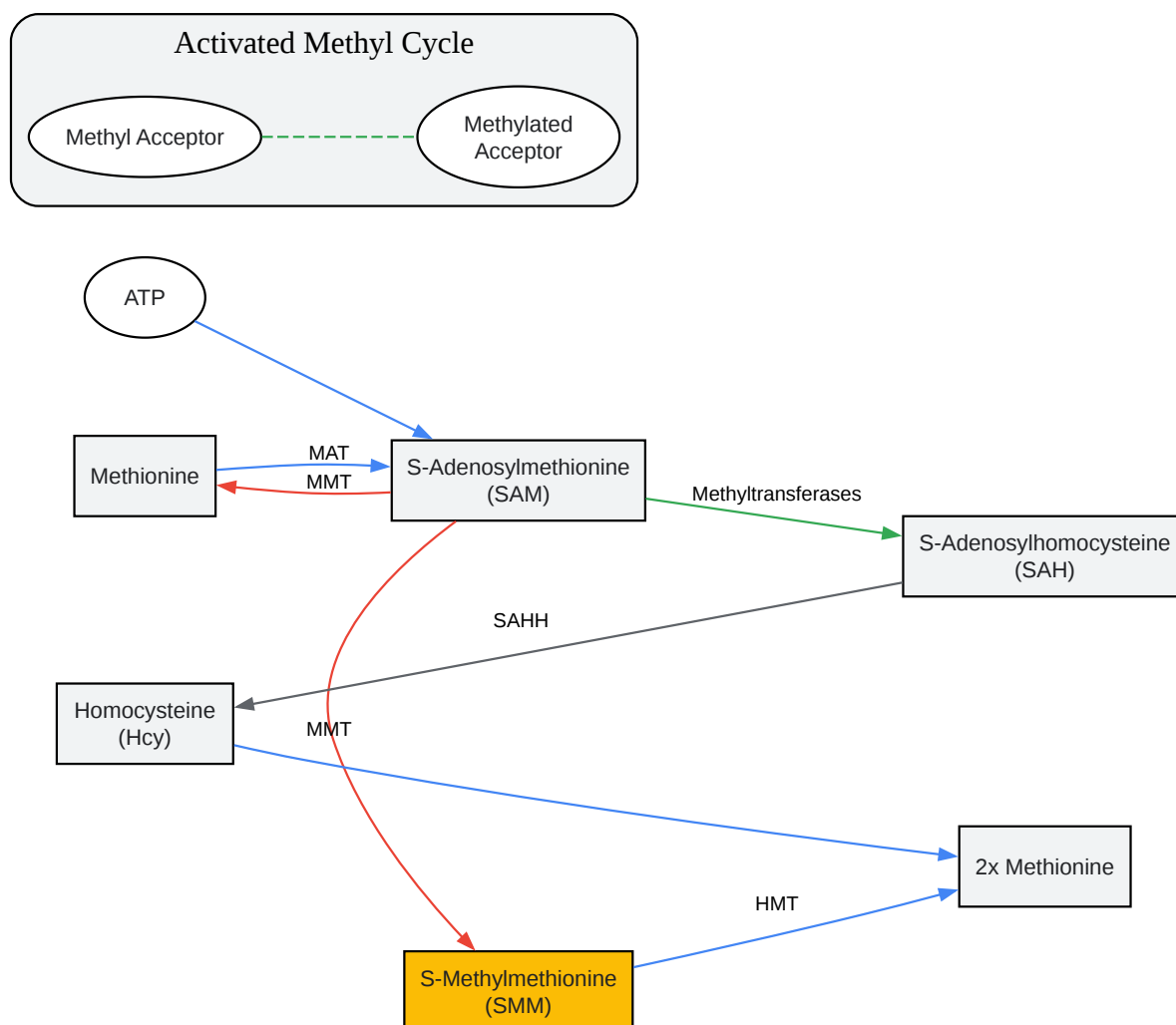
SMM participates in distinct but interconnected metabolic cycles in plants and mammals.

The S-Methylmethionine Cycle in Plants

In plants, the SMM cycle is a key pathway for managing the pools of methionine and SAM.^[8] It serves as a mechanism for sulfur transport through the phloem and helps regulate SAM levels, which is crucial as plants lack some of the feedback mechanisms that control SAM pools in other eukaryotes.^[8]

The two core reactions of the plant SMM cycle are:

- **Synthesis of SMM:** Methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from SAM to methionine, producing SMM and S-adenosylhomocysteine (SAH).^[5]
- **Homocysteine Remethylation:** Homocysteine S-methyltransferase (HMT) uses SMM as a methyl donor to convert homocysteine into methionine. This reaction yields two molecules of methionine from one molecule of SMM and one of homocysteine.^[7]



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Fig. 1: The S-Methylmethionine (SMM) cycle in plants and its interaction with the activated methyl cycle.

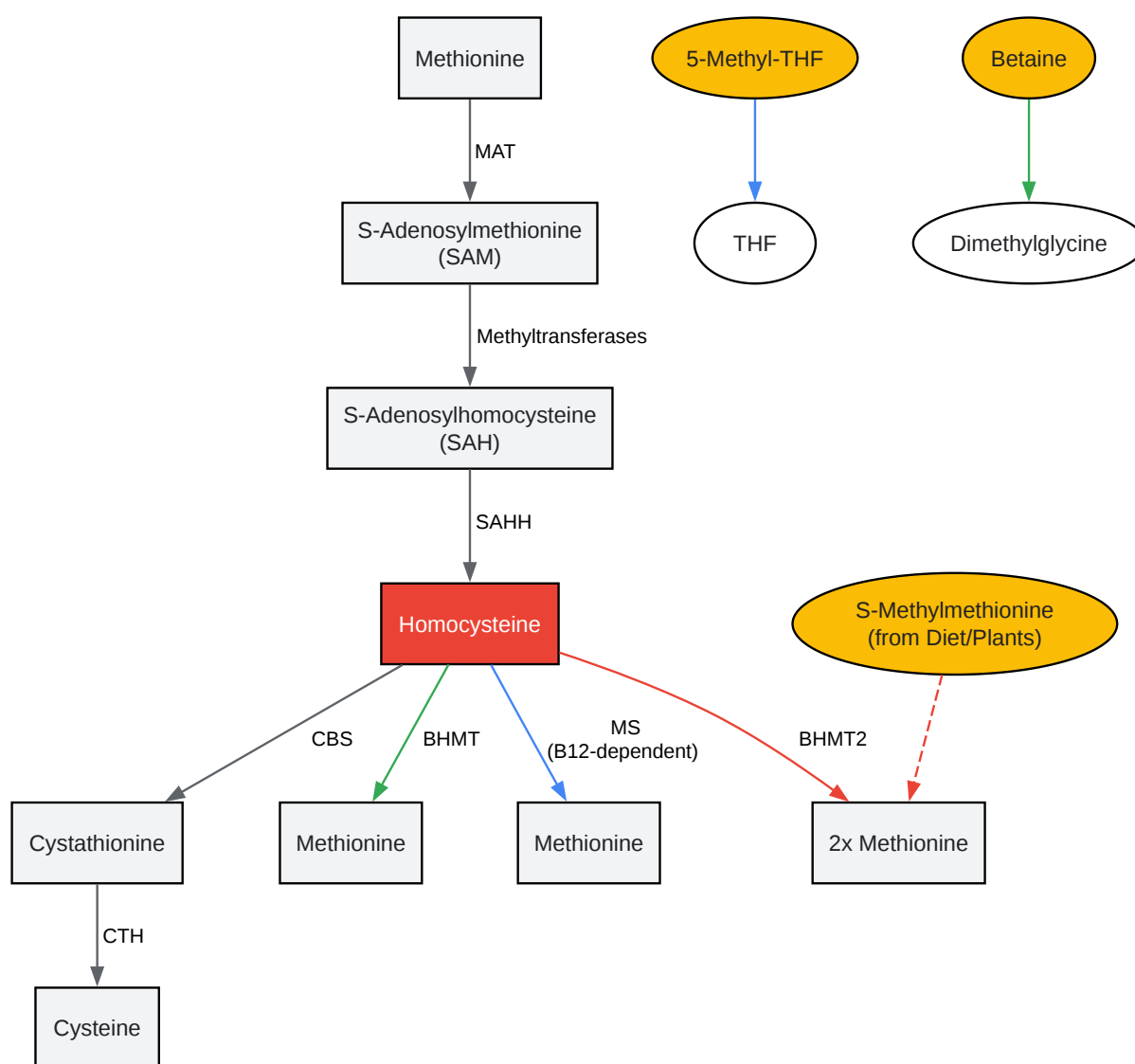
SMM-Dependent Homocysteine Remethylation in Mammals

While a full SMM cycle with MMT activity is not established in mammals, a key enzyme, Betaine-Homocysteine S-methyltransferase 2 (BHMT2), utilizes SMM to remethylate

homocysteine. This provides an alternative route for homocysteine metabolism, independent of the folate (via Methionine Synthase) and betaine (via BHMT) pathways.[3][9]

The primary reaction is:

- SMM-dependent Hcy Methylation: BHMT2, an S-methylmethionine--homocysteine S-methyltransferase, catalyzes the transfer of a methyl group from SMM to homocysteine, producing two molecules of methionine.[3][10]



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Fig. 2: Homocysteine metabolism in mammals, highlighting the role of SMM and BHMT2.

Key Enzymes in SMM Metabolism

Methionine S-Methyltransferase (MMT)

- EC Number: 2.1.1.12[11]
- Function: Synthesizes SMM from methionine and SAM.[11]
- Organisms: Primarily found in flowering plants.[4]
- Cofactors: Requires manganese and zinc.[12]

Homocysteine S-Methyltransferase (HMT / BHMT2)

- EC Number: 2.1.1.10[7]
- Function: Transfers a methyl group from SMM to homocysteine to produce two molecules of methionine.[3]
- Organisms: Found in plants (as HMTs) and mammals (as BHMT2).[3][7]
- Mammalian Isoform (BHMT2): Human BHMT2 is a zinc metalloenzyme that specifically uses SMM as a methyl donor and, unlike its homolog BHMT, cannot use betaine.[3] It is expressed primarily in the liver and kidney.[10]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of human BHMT and BHMT2 highlight their distinct substrate preferences. BHMT2 is significantly more efficient at using SMM than BHMT is.

Enzyme	Substrate	Km (mM)	kcat (h-1)	kcat/Km (h-1mM-1)	Reference
Human BHMT	Betaine	0.046	88	1913	[3]
Human BHMT	SMM	4.6	24	5.2	[3]
Human BHMT2	SMM	0.94	23	24.5	[3]
Human BHMT2	Betaine	N/A	No Activity	N/A	[3]

Table 1: Comparative kinetic constants of human BHMT and BHMT2.

SMM Concentration in Biological Samples

SMM is found in high concentrations in many plant species, but its levels in animal products are reported to be low.

Sample Type	Species/Variety	SMM Concentration (mg/100g)	Reference
Plant	Kohlrabi	81 - 110	[6]
Plant	Cabbage	53 - 104	[6]
Plant	Tomatoes	45 - 83	[6]
Plant	Celery	38 - 78	[6]
Plant	Leeks	66 - 75	[6]
Plant	Raspberries	27	[6]
Animal Products	Various	Poor in SMM	[6]

Table 2: S-Methylmethionine content in various food sources.

SMM vs. SAM as Methyl Donors

While both SMM and SAM are sulfonium compounds capable of donating a methyl group, their roles and efficiencies differ significantly.

Feature	S-Adenosylmethionine (SAM)	S-Methylmethionine (SMM)
Role	Primary/Universal methyl donor for a vast range of substrates (DNA, RNA, proteins, lipids). [13]	Specialized methyl donor, primarily for homocysteine remethylation via BHMT2. [3]
Enzyme Specificity	Utilized by hundreds of diverse methyltransferases (e.g., DNMTs, PRMTs, COMT, GNMT). [9] [13] [14]	Primarily utilized by HMTs in plants and BHMT2 in mammals. Not a substrate for most SAM-dependent methyltransferases. [3]
Metabolic Precursor	Synthesized from Methionine and ATP. [13]	Synthesized from Methionine and SAM. [5]
Regulatory Function	The SAM/SAH ratio is a critical indicator of the cell's "methylation potential". [13]	Contributes to methionine homeostasis and may indirectly influence the SAM/SAH ratio. [15]
Inhibition Profile	A weak inhibitor of BHMT2. [3]	Does not inhibit BHMT activity. [3]

Table 3: Comparison of S-Adenosylmethionine (SAM) and S-Methylmethionine (SMM).

Experimental Protocols

Protocol: Radiochemical Assay for Methionine S-Methyltransferase (MMT) Activity

This protocol is adapted from methods used for barley MMT and is suitable for measuring MMT activity in plant extracts.[\[11\]](#) The assay measures the transfer of a radiolabeled methyl group

from [methyl- ^3H]SAM to methionine to form [^3H]SMM.

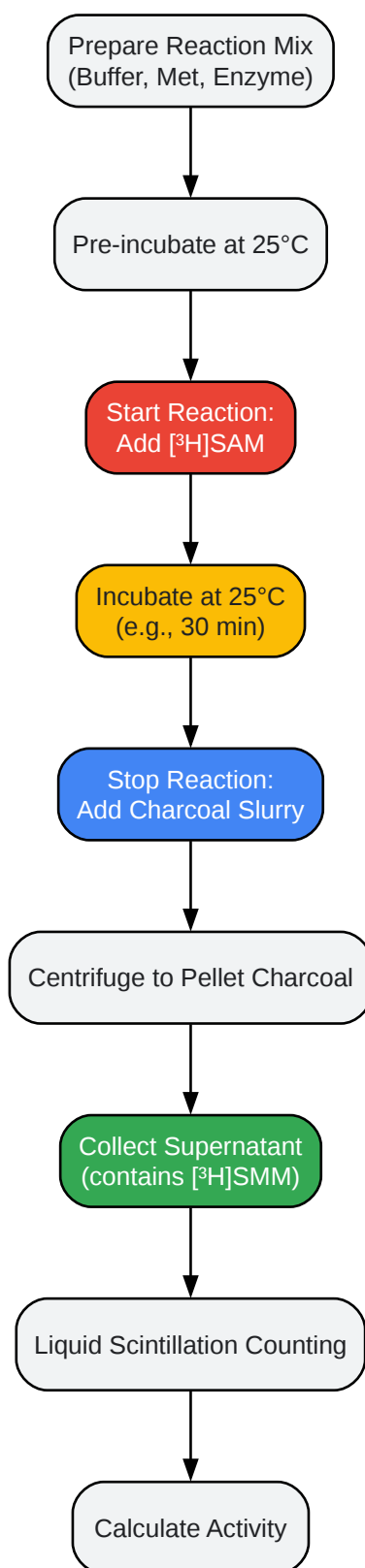
Materials:

- Plant tissue extract (e.g., from germinating barley)
- MMT Assay Buffer: 25 mM Sodium Phosphate (pH 5.8), 1 mM DTT, 100 $\mu\text{g}/\text{mL}$ BSA
- Substrate Solution: 10 mM L-Methionine in water
- Radiolabeled Co-substrate: [methyl- ^3H]S-adenosylmethionine ([^3H]SAM), ~10-15 Ci/mmol
- Stop Solution: 10% (w/v) activated charcoal in 10% (v/v) ethanol
- Scintillation cocktail and liquid scintillation counter

Procedure:

- Prepare the reaction mixture on ice. For a 250 μL final volume:
 - 125 μL 2x MMT Assay Buffer
 - 25 μL 10 mM L-Methionine (final concentration: 1 mM)
 - Variable volume of plant extract (e.g., 50 μL , containing the enzyme)
 - Add nuclease-free water to a volume of 245 μL .
- Pre-incubate the mixture at 25°C for 5 minutes.
- Initiate the reaction by adding 5 μL of [methyl- ^3H]SAM (e.g., 0.8 mM stock) to achieve a final concentration of ~16 μM .
- Incubate at 25°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear range.
- Stop the reaction by adding 5 mL (20 volumes) of the charcoal stop solution. The charcoal binds unreacted [^3H]SAM.

- Vortex vigorously and incubate on ice for 10 minutes.
- Centrifuge at 17,000 x g for 5 minutes to pellet the charcoal.
- Transfer 500 μ L of the supernatant, which contains the radiolabeled [3 H]SMM product, to a scintillation vial.
- Add 3 mL of scintillation cocktail, mix, and measure the radioactivity using a liquid scintillation counter.
- Calculate enzyme activity based on the specific activity of the [3 H]SAM and the amount of product formed per unit time.



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Fig. 3: Experimental workflow for the radiochemical MMT activity assay.

Protocol: SMM-Homocysteine Methyltransferase (BHMT2) Activity Assay

This protocol describes a method to measure BHMT2 activity by quantifying the methionine produced using LC-MS/MS. A radiolabeling approach, similar to the one described for MMT but using radiolabeled SMM, is also feasible.[\[16\]](#)

Materials:

- Purified recombinant BHMT2 or tissue homogenate (e.g., from liver)
- BHMT2 Assay Buffer: 50 mM HEPES-KOH (pH 7.5)
- Substrate 1: L-homocysteine (prepared fresh from L-homocysteine thiolactone)
- Substrate 2: S-Methyl-L-methionine chloride
- Internal Standard: D3-Methionine
- Stop/Precipitation Solution: Ice-cold acetone or methanol containing the internal standard.
- LC-MS/MS system

Procedure:

- Homocysteine Preparation: Prepare L-homocysteine by hydrolyzing L-homocysteine thiolactone with 1 N NaOH for 5 min at room temperature, followed by neutralization with 1 M KH_2PO_4 .
- Reaction Setup: In a microcentrifuge tube on ice, prepare a 50 μL reaction mixture:
 - 5 μL 10x BHMT2 Assay Buffer
 - 5 μL 20 mM L-homocysteine (final concentration: 2 mM)
 - 5 μL 20 mM SMM (final concentration: 2 mM)
 - Add enzyme solution (e.g., 1-5 μg of purified BHMT2)

- Adjust volume to 50 μ L with nuclease-free water.
- Reaction: Incubate at 37°C for a defined period (e.g., 60 minutes).
- Quenching: Stop the reaction by adding 200 μ L of ice-cold methanol containing a known concentration of D3-Methionine internal standard (e.g., 1 μ M).
- Protein Precipitation: Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
- Clarification: Centrifuge at >15,000 x g for 10 minutes at 4°C.
- Sample Analysis: Transfer the supernatant to an LC-MS vial. Analyze for methionine and D3-methionine content using an appropriate LC-MS/MS method (e.g., HILIC chromatography with MRM detection).
 - Methionine transition: e.g., m/z 150 -> 104
 - D3-Methionine transition: e.g., m/z 153 -> 107
- Quantification: Quantify the amount of methionine produced by comparing its peak area to the internal standard's peak area against a standard curve. Calculate the specific activity of the enzyme.

Protocol: Quantification of SMM in Mammalian Plasma by LC-MS/MS

This protocol provides a framework for the sensitive quantification of SMM in plasma, adapted from methods for related polar metabolites like SAM and SAH.[\[5\]](#)[\[17\]](#)

Materials:

- EDTA plasma samples
- Internal Standard (IS): Stable isotope-labeled SMM (e.g., D3-SMM) if available. If not, a structurally similar compound not present in the matrix can be used, but a stable isotope is strongly preferred.

- Protein Precipitation Solution: 0.1% Formic Acid in Acetonitrile, pre-chilled to -20°C.
- LC-MS/MS system with a HILIC or mixed-mode column.

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of the internal standard solution.
 - Add 200 µL of ice-cold protein precipitation solution.
 - Vortex for 1 minute to ensure thorough mixing and protein precipitation.
 - Incubate at -20°C for 30 minutes.
- Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
- Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute in 100 µL of the initial mobile phase to concentrate the analyte and ensure solvent compatibility.
- LC-MS/MS Analysis:
 - Column: HILIC column (e.g., Amide or Z-HILIC) is suitable for retaining the polar SMM molecule.
 - Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
 - Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

- Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute SMM.
- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
 - SMM MRM Transition: m/z 164.1 \rightarrow m/z 61.1 (corresponding to the dimethylsulfonium fragment).
 - IS MRM Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.
- Quantification: Create a standard curve by spiking known concentrations of SMM and a fixed concentration of IS into a surrogate matrix (e.g., charcoal-stripped plasma). Plot the ratio of the analyte peak area to the IS peak area against the concentration. Calculate the concentration of SMM in the unknown samples from this curve.

Regulation and Broader Metabolic Impact

The regulation of SMM metabolism in mammals is not as well understood as the primary one-carbon pathways. However, studies on the related enzyme BHMT show that its expression can be downregulated by high levels of SAM.^{[14][18]} This suggests that BHMT2 activity might also be modulated by the cellular methylation status to maintain metabolic homeostasis.

Dietary intake of SMM has been shown to influence glucose metabolism and hepatic gene expression in mice, indicating that SMM can have broader metabolic effects beyond simple homocysteine remethylation.^[15] The exact mechanisms and signaling pathways involved are an active area of research. The transport of SMM into mammalian cells is also not fully characterized, though transporters from the Solute Carrier (SLC) family, which are responsible for amino acid transport, are likely candidates.^[19]

Conclusion

S-methylmethionine occupies a unique niche in cellular metabolism. While not a universal methyl donor like SAM, it is the specific substrate for a dedicated homocysteine remethylation pathway in mammals, catalyzed by BHMT2. In plants, the SMM cycle is a central hub for sulfur transport and methionine homeostasis. For researchers in metabolic diseases, oncology, and

nutrition, understanding the contribution of this secondary methyl donor pathway is critical. The quantitative data and detailed protocols provided in this guide offer a foundation for further investigation into the roles of SMM in health and disease, and for the potential development of therapeutic strategies targeting this metabolic axis.

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